N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a synthetic small molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core. This bicyclic scaffold is substituted at position 5 with a benzyl group and at position 2 with a 2-(4-chlorophenoxy)acetamide moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S.ClH/c22-16-6-8-17(9-7-16)27-14-20(26)24-21-23-18-10-11-25(13-19(18)28-21)12-15-4-2-1-3-5-15;/h1-9H,10-14H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYLGLYSYLWDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Synthesis
The compound can be synthesized through the Bischler-Napieralski reaction, which allows for the construction of the tetrahydrothiazolo[5,4-c]pyridine ring system. This method has been utilized to create various derivatives with modified biological activities.
Antioxidant Activity
Studies have shown that derivatives of thiazolo[5,4-c]pyridine exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. For instance, in vitro assays such as DPPH and ABTS radical scavenging tests have demonstrated that certain analogs possess strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Antiproliferative Effects
Research indicates that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. In particular, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cells. This suggests a potential application in cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It exhibits inhibitory action against pro-inflammatory enzymes such as lipoxygenase, which plays a critical role in inflammatory processes. The ability to reduce inflammation could make this compound a candidate for treating inflammatory diseases .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity in DPPH assay with IC50 values indicating potency | Supports potential use in oxidative stress-related conditions |
| Study 2 | Inhibition of tumor cell proliferation in vitro with specific focus on breast and colon cancer cell lines | Highlights anticancer potential |
| Study 3 | Effective inhibition of lipoxygenase activity leading to reduced inflammation markers | Suggests therapeutic use in inflammatory disorders |
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The thiazole ring contributes to its electron-donating properties, enhancing its ability to scavenge radicals and inhibit enzyme activities involved in inflammation and cancer progression.
Comparison with Similar Compounds
Substituent Variations
Key Structural Insights
- Benzyl vs.
- Chlorophenoxy vs. tert-Butyl Benzamide: The 4-chlorophenoxy group in the target compound may confer steric and electronic effects distinct from the bulky tert-butyl substituent in , impacting target selectivity.
- Hydrochloride Salt: Shared with , this formulation contrasts with non-salt forms (e.g., ), improving aqueous solubility for in vivo applications.
Physicochemical Properties
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including cyclization of the thiazolo-pyridine core, benzyl group introduction, and amide coupling. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions during benzylation. To ensure purity, use High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) for structural validation. Reaction conditions (e.g., solvent polarity, temperature gradients) must be tightly controlled to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the integrity of the thiazolo-pyridine ring, benzyl group, and acetamide linkage.
- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine from the 4-chlorophenoxy group).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrothiazolo-pyridine system .
Q. What functional groups in this compound are reactive, and how do they influence downstream modifications?
The acetamide moiety and 4-chlorophenoxy group are key reactive sites. The acetamide can undergo hydrolysis under acidic/basic conditions, while the chlorophenoxy group is susceptible to nucleophilic aromatic substitution. These groups enable derivatization for structure-activity relationship (SAR) studies, such as replacing the benzyl group with alkyl chains or modifying the chlorophenoxy substituent .
Advanced Research Questions
Q. How can computational methods optimize synthesis conditions and predict biological targets?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps.
- Molecular Docking : Screen against kinase or protease targets (e.g., Factor Xa) to prioritize assays.
- Design of Experiments (DOE) : Apply response surface methodology to optimize solvent ratios (e.g., dichloromethane/acetonitrile) and catalyst loadings .
Q. How do structural modifications (e.g., substituent changes) affect pharmacological activity?
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 4-chlorophenoxy with 4-fluorophenoxy | Alters lipophilicity and binding affinity to hydrophobic enzyme pockets. | |
| Substitution of benzyl with methyl | Reduces steric hindrance, potentially enhancing target engagement but lowering selectivity. |
SAR studies indicate that the benzyl group enhances target selectivity, while the chlorophenoxy moiety improves metabolic stability .
Q. How can researchers resolve contradictions in reported biological data (e.g., IC50 variability)?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoforms. To address this:
- Standardize assays using recombinant proteins (e.g., Factor Xa vs. thrombin).
- Validate results across multiple cell lines (e.g., HEK293 vs. HepG2).
- Perform kinetic assays (e.g., surface plasmon resonance) to distinguish competitive vs. allosteric inhibition .
Methodological Considerations
Q. What strategies mitigate degradation during storage?
Store the compound in anhydrous dimethyl sulfoxide (DMSO) at -80°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, which can hydrolyze the acetamide group. Purity should be rechecked via HPLC every 6 months .
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- In Vitro : Assess metabolic stability in liver microsomes (human vs. rodent).
- In Vivo : Use LC-MS/MS to quantify plasma concentrations post-IV/PO administration in rodent models.
- Include metabolites (e.g., dechlorinated or hydroxylated derivatives) in the analysis .
Data Contradiction Analysis
Q. Why might similar analogs show divergent activity profiles (e.g., anticoagulant vs. anti-inflammatory)?
Subtle structural differences (e.g., thiomorpholine vs. benzyl groups) can shift target specificity. For example:
- Thiazolo-pyridines with benzyl groups (e.g., this compound) preferentially inhibit Factor Xa.
- Thiomorpholine-containing analogs may target pro-inflammatory kinases like JAK3 .
Tables for Key Comparisons
Q. Table 1: Comparison of Synthetic Methods
| Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazolo-pyridine cyclization | Reflux in acetonitrile with Pd(OAc)₂ catalyst | 65–70 | |
| Benzylation | DCM, 0°C, slow addition of benzyl bromide | 85 |
Q. Table 2: Biological Activity of Analogues
| Analog | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Fluorophenoxy derivative | Factor Xa | 0.12 | |
| 5-Methyl-thiazolo-pyridine variant | Thrombin | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
